molecular formula C8H6N4O2S B1308555 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6898-56-2

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1308555
CAS RN: 6898-56-2
M. Wt: 222.23 g/mol
InChI Key: VLPCRGZHVDUEQX-UHFFFAOYSA-N
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Description

The compound 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety, which contribute to its chemical and biological properties. Research has shown that such derivatives can exhibit a range of biological activities, including antimicrobial and antifungal effects .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions and the use of various substituents to achieve the desired properties. For instance, the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between conventional methods and grinding methods in terms of yield . The synthesis of related compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, involves quantum chemical calculations and spectral techniques to characterize the molecular geometry and vibrational frequencies .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the geometry of the molecule and its conformational flexibility . The molecular energy profile can be determined by varying torsion angles and using density functional theory (DFT) calculations . Additionally, the crystal structure of related compounds, such as 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveals the dihedral angles formed by the triazole ring and the nitro group with the phenyl ring, as well as the presence of hydrogen bonding and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can be explored through various reactions, such as the synthesis of nitro and amino derivatives. These reactions involve cyclization and condensation steps, as well as oxidation and reduction processes to convert triazolethiones to nitrophenyltriazoles and then to aminophenyltriazoles . The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. These properties include thermal stability, as determined by differential scanning calorimetry, and detonation properties, which can be assessed using programs like EXPLO5 based on calculated heats of formation and experimentally determined densities . The solubility and energetic behavior in solvent media can be examined using methods like the polarizable continuum model (PCM) . The antimicrobial and antioxidant activities of these compounds can be evaluated through biological assays and molecular docking studies .

Scientific Research Applications

Thermolysis and Applications of NTO and its Salts

Research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) has covered its crystal structure, thermolysis, and potential as a high-energetic material. NTO's sensitivity, performance parameters, and its use in various applications have been extensively studied, highlighting its significant potential in energetic materials (Singh & Felix, 2003).

Reactivity of 1,2,4-Triazole-3-Thione Derivatives

1,2,4-Triazole-3-thione derivatives exhibit high antioxidant and antiradical activity, with research comparing these compounds to biogenic amino acids like cysteine. The focus has been on the chemical transformations of these compounds, showing new possibilities for synthesized 1,2,4-triazole-3-thiones (Kaplaushenko, 2019).

Novel Triazole Derivatives for Drug Development

The development of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has been a focus due to their broad range of biological activities. Research has emphasized the need for more efficient preparation methods considering green chemistry and sustainability, with the aim of finding new prototypes for emerging diseases (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

The synthesis and biological activities of 1,2,4-triazole derivatives have been explored, showing promising directions for scientific research in synthesizing biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities (Ohloblina, 2022).

Synthesis and Properties of 3-Thio and 4-Amino Derivatives of 1,2,4-Triazole

Studies on 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole have highlighted their relevance across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are known for their wide applications, including in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors (Parchenko, 2019).

properties

IUPAC Name

5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPCRGZHVDUEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401959
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

6898-56-2
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
Reactant of Route 4
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Citations

For This Compound
13
Citations
EE Oruç, L Kabasakal, S Rollas - European journal of drug metabolism …, 2003 - Springer
The purpose of this study was to investigate thein vivo metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. First its potential metabolites were …
Number of citations: 4 link.springer.com
ŞG Küçükgüzel, P Çıkla-Süzgün - European journal of medicinal chemistry, 2015 - Elsevier
Triazoles are heterocyclic compounds which have a five-membered ring of two carbon atoms and three nitrogen atoms. These structures have been interest in the development of novel …
Number of citations: 243 www.sciencedirect.com
T Mroczek, T Plech, M Wujec - Journal of Chromatographic …, 2016 - academic.oup.com
Till now, three major spectroscopic techniques, fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been used for …
Number of citations: 17 academic.oup.com
H Beyzaei, MG Kudeyani, HS Delarami… - Journal of Molecular …, 2020 - Elsevier
There is a growing need for new antibiotics and antifungal drugs to combat pathogenic bacteria and fungi. In order to develop potential antimicrobial agents, some 1,2,4-triazole-3-…
Number of citations: 20 www.sciencedirect.com
AD Sonawane, ND Rode, L Nawale… - Chemical Biology & …, 2017 - Wiley Online Library
Resistance among dormant mycobacteria leading to multidrug‐resistant and extremely drug‐resistant tuberculosis is one of the major threats. Hence, a series of 1,2,4‐triazole‐3‐thione …
Number of citations: 35 onlinelibrary.wiley.com
L Indumathi - 2021 - repository-tnmgrmu.ac.in
The present work was focused on the design, docking, synthesis, and evaluation of the antitubercular activity of triazole-linked pyrazole derivatives as possible CYP-51 (sterol 14α-…
Number of citations: 2 repository-tnmgrmu.ac.in
BA Varynskyi, MA Scherback… - Journal of Chemical …, 2014 - elibrary.ru
Number of citations: 7 elibrary.ru
M Soltesova Prnova, J Ballekova, M Majekova… - Redox …, 2015 - Taylor & Francis
Objectives: The subject of this study was 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid (compound 1), an efficient aldose reductase inhibitor of high selectivity. The antioxidant …
Number of citations: 14 www.tandfonline.com
L Huo, X Liu, Y Jaiswal, H Xu, R Chen, R Lu… - International Journal of …, 2022 - mdpi.com
We report herein the design and synthesis of a series of novel acridine-triazole and acridine-thiadiazole derivatives. The newly synthesized compounds and the key intermediates were …
Number of citations: 3 www.mdpi.com
N Yılmaz - 1997 - search.proquest.com
Daha önce tarafımızdan sentezlenen bazı 5-(4-aminofeni1)-4-sobstitüe-2, 4-dihidro-3H-1, 2, 4-triazol-3-tiyon türevlerinin bazı Candida «Menne karşı aktif olduklarını saptamıştık. Bu …
Number of citations: 1 search.proquest.com

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